2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrrole and thiophene rings via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrrole, thiazole, or thiophene rings, such as:
- 2-(1H-pyrrol-1-yl)thiazole
- N-(2-thiophen-2-yl)ethylacetamide
- 2-(2-thiazolyl)-N-(2-thiophen-2-yl)acetamide
Uniqueness
What sets 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide apart is the combination of these three heterocyclic rings in a single molecule, which can impart unique chemical and biological properties
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c19-14(16-6-5-13-4-3-9-20-13)10-12-11-21-15(17-12)18-7-1-2-8-18/h1-4,7-9,11H,5-6,10H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPLJXSIRLCLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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